4-Amino-1-phenyl-1H-pyrrole-3-carboxamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
88796-36-5 |
|---|---|
Molecular Formula |
C11H11N3O |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
4-amino-1-phenylpyrrole-3-carboxamide |
InChI |
InChI=1S/C11H11N3O/c12-10-7-14(6-9(10)11(13)15)8-4-2-1-3-5-8/h1-7H,12H2,(H2,13,15) |
InChI Key |
NVGZDERAIUSBNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=C2)N)C(=O)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Amino 1 Phenyl 1h Pyrrole 3 Carboxamide and Its Analogues
Development of Efficient and Selective Reaction Pathways
Modern organic synthesis has moved towards the development of reaction pathways that are not only high-yielding but also offer superior control over selectivity and operational simplicity. For the construction of complex pyrrole (B145914) carboxamide scaffolds, several advanced strategies have emerged.
One-Pot Electrocyclization and Oxidation Sequences for Pyrrole Carboxamide Synthesis
One-pot synthesis methodologies offer significant advantages by reducing the need for intermediate purification steps, saving time, and minimizing solvent waste. An efficient one-pot method for the synthesis of pyrrole-2-carboxamides involves an electrocyclic ring closure as the key step. acs.orgnih.gov This process typically starts from chalcones and glycine amides. The initially formed 3,4-dihydro-2H-pyrrole intermediates are oxidized in situ to the corresponding aromatic pyrroles. acs.org
Various oxidants can be employed for this transformation, including stoichiometric agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or copper(II) acetate. acs.org Catalytic systems using copper(II) with air as the terminal oxidant have also been developed, offering a greener alternative. nih.gov This method demonstrates good tolerance for a wide range of functional groups and can be combined with further in situ reactions, such as bromination, to create polyfunctional pyrrole scaffolds. acs.orgnih.gov While microwave irradiation can accelerate the cyclization, it has been found to be less effective for the oxidation step. acs.org
| Oxidant | Type | Typical Yields | Notes |
|---|---|---|---|
| DDQ | Stoichiometric | Moderate (e.g., 32-56%) | Yield is sensitive to the equivalence of the reagent. |
| Copper(II) Acetate | Stoichiometric | Moderate | Effective for the synthesis of pyrrole-2-carboxamides. |
| Copper(II) / Air | Catalytic | Lower than stoichiometric methods | Greener approach using air as the oxidant. |
Transition-Metal-Catalyzed Carbon-Hydrogen (C-H) Functionalization Strategies
Transition-metal-catalyzed C-H activation has become a powerful tool for the direct functionalization of heterocyclic compounds, avoiding the need for pre-functionalized starting materials. nih.govacs.org This approach allows for the introduction of various substituents onto the pyrrole core with high regioselectivity. nih.gov Metals such as palladium, rhodium, and cobalt have been employed in these transformations. researchgate.netacs.org
For the synthesis of pyrrole carboxamides, C-H functionalization can be used to introduce the carboxamide group or other functionalities onto a pre-existing pyrrole ring. The regioselectivity of the functionalization is often guided by the electronic properties of the pyrrole substrate and can be controlled by the judicious choice of catalyst, ligands, and reaction conditions. nih.gov For instance, rhodaelectro-catalyzed C-H activation of enamides with alkynes provides a sustainable route to construct pyrroles using electricity as the oxidant, forming hydrogen as the sole byproduct. acs.org This method highlights the potential of combining C-H activation with electrochemistry to achieve green and efficient synthesis. acs.org
Multicomponent Reaction Approaches for Pyrrole Core Assembly
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, are highly valued for their efficiency and atom economy. bohrium.com They provide a powerful strategy for the rapid assembly of complex molecular scaffolds like polysubstituted pyrroles from simple starting materials. bohrium.comorientjchem.org
Various MCRs have been developed for pyrrole synthesis, often based on classic reactions like the Hantzsch or Paal-Knorr synthesis. orientjchem.orgmdpi.com For example, a three-component assembly of an imine, diazoacetonitrile, and an activated alkyne, catalyzed by dirhodium(II) salts, can efficiently produce substituted 1,2-diarylpyrroles. semanticscholar.org Another approach involves the copper-catalyzed tandem three-component reaction to yield multisubstituted pyrroles. semanticscholar.org These methods are particularly useful for creating molecular libraries for drug discovery due to their ability to generate diverse structures in a single step. bohrium.com
Solid-Phase Organic Synthesis Techniques for Pyrrole Carboxamide Scaffolds
Solid-phase synthesis is a cornerstone of combinatorial chemistry, enabling the rapid production of large libraries of related compounds for biological screening. researchgate.netnih.gov This technique involves attaching a starting material to a solid support (resin) and carrying out a sequence of reactions. Intermediates are purified by simple filtration and washing, and the final product is cleaved from the resin. researchgate.net
An efficient solid-phase synthesis of pyrrole-3-carboxamides has been developed using a polymer-bound enaminone. researchgate.net This resin-bound intermediate can react with α-alkyl-α-nitroalkenes in a two-component pathway, or with an aldehyde and a nitroalkane in a three-component pathway, to assemble the pyrrole ring. researchgate.net The final pyrrole-3-carboxamides are obtained in high purity after cleavage from the resin. researchgate.net This methodology is well-suited for creating combinatorial libraries of pyrrole derivatives for identifying new bioactive compounds. nih.gov
| Step | Description | Reagents/Conditions |
|---|---|---|
| 1. Resin Functionalization | Acetoacetylation of a Rink amide resin. | - |
| 2. Enaminone Formation | Conversion of the acetoacetylated resin to a polymer-bound enaminone. | Primary amines |
| 3. Pyrrole Ring Formation | Reaction with an α-bromoketone (Hantzsch reaction). | α-bromoketones |
| 4. Cleavage | Release of the final product from the solid support. | 20% Trifluoroacetic acid in dichloromethane |
Solvent-Free and Catalyst-Free Mechanochemical Synthesis (e.g., Ball Milling)
Mechanochemistry, which uses mechanical energy to induce chemical reactions, has gained attention as a sustainable synthetic method. These reactions are often performed in the absence of solvents (or with minimal solvent), reducing environmental impact. Ball milling is a common mechanochemical technique. A mechanochemical van Leusen pyrrole synthesis has been developed that provides 3,4-disubstituted pyrroles in good yields. organic-chemistry.org This solvent-free approach is compatible with a range of electron-withdrawing groups, demonstrating a significant green advantage over traditional solution-phase synthesis. organic-chemistry.org
Green Chemistry Principles in Pyrrole-3-carboxamide Synthesis
The application of green chemistry principles to the synthesis of pyrrole derivatives is an area of active research, aiming to reduce the environmental footprint of chemical processes. nih.gov Key strategies include the use of environmentally benign solvents, such as water, and the development of catalyst-free or solvent-free reaction conditions. nih.govsemanticscholar.org
The Paal-Knorr condensation, a classic method for pyrrole synthesis, has been adapted to be more environmentally friendly. semanticscholar.org For instance, carrying out the reaction between a 1,4-dicarbonyl compound and a primary amine in water using a surfactant like sodium dodecyl sulfate (SDS) as a catalyst allows the reaction to proceed efficiently at room temperature. researchgate.net The use of aqueous micellar media helps to solubilize the organic reactants, facilitating the reaction and leading to high yields of N-substituted pyrroles. researchgate.net Such methods, which avoid hazardous organic solvents and high temperatures, represent a significant step towards sustainable chemical manufacturing. nih.gov
Regioselective Synthesis of Pyrrole Carboxamide Derivatives
The synthesis of pyrrole carboxamide derivatives with a specific regiochemistry, particularly with substituents at the C3 and C4 positions, often involves multi-step sequences or carefully designed cyclization reactions. Key strategies include the construction of a pyrrole ring with pre-installed functional groups or their precursors, followed by functional group interconversions.
One prominent approach involves the Thorpe-Ziegler reaction, which utilizes the intramolecular cyclization of dinitriles to form an enamino-nitrile, a precursor to aminopyrroles. buchler-gmbh.comwikipedia.orglscollege.ac.inwikipedia.org This method is particularly useful for creating a 3-amino-pyrrole ring system, which can then be further functionalized. While not a direct route to a 4-amino derivative, modifications of this strategy or the use of appropriately substituted starting materials could potentially yield the desired isomer.
Another versatile strategy is the use of multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step from three or more starting materials. Isocyanide-based MCRs, in particular, are powerful tools for the synthesis of highly substituted pyrroles. For instance, a one-pot reaction involving an amine, an activated alkyne, and an isocyanide can lead to the formation of a polysubstituted pyrrole core. The regioselectivity of such reactions is often controlled by the nature of the starting materials and the reaction conditions.
A plausible regioselective route to 4-Amino-1-phenyl-1H-pyrrole-3-carboxamide could involve the synthesis of a 4-nitropyrrole precursor, followed by reduction of the nitro group to an amine. The synthesis of substituted pyrroles can be achieved through various methods, including the Van Leusen reaction, which employs tosylmethyl isocyanide (TosMIC) as a key reagent. mdpi.com For example, the reaction of an α,β-unsaturated ketone or an enone with TosMIC can yield a pyrrole ring. By choosing appropriately substituted precursors, it is possible to introduce the desired phenyl group at the N1 position and a precursor to the carboxamide at C3.
Furthermore, the regioselective functionalization of a pre-formed pyrrole ring is a viable strategy. For instance, a 1-phenyl-1H-pyrrole-3-carboxylic acid derivative could be subjected to regioselective nitration at the C4 position, followed by conversion of the carboxylic acid to a carboxamide and subsequent reduction of the nitro group. The directing effects of the existing substituents on the pyrrole ring would play a crucial role in controlling the regioselectivity of the nitration step.
Detailed research findings have demonstrated the successful synthesis of structurally related compounds, such as 3-amino-4-cyano-5-phenyl-1H-pyrrole-2-carboxamides. researchgate.net These syntheses often involve cyclization reactions of functionalized acyclic precursors. While the substitution pattern differs from the target compound, the underlying principles of controlling regioselectivity can be adapted.
Below is a data table summarizing potential regioselective synthetic strategies for obtaining the this compound core structure, based on established methodologies for pyrrole synthesis.
| Methodology | Key Reagents/Precursors | Intermediate(s) | Key Transformation(s) | Regiocontrol Element |
| Modified Thorpe-Ziegler Cyclization | Substituted dinitriles | Enamino-nitrile | Intramolecular cyclization | Position of nitrile and other functional groups in the acyclic precursor. |
| Isocyanide-Based Multicomponent Reaction | Phenylamine, activated alkyne, isocyanoacetamide | Polysubstituted pyrrole | One-pot cyclization | Stoichiometry and electronic properties of reactants. |
| Van Leusen Pyrrole Synthesis followed by Functionalization | Phenyl-substituted enone, TosMIC | 3-functionalized-1-phenyl-1H-pyrrole | Cyclization, nitration, reduction, amidation | Directing effects of substituents on the pyrrole ring during electrophilic substitution. |
| Cyclization of Functionalized Acyclic Precursors | Open-chain amino-enone with a nitrile or ester group | Substituted aminopyrrole derivative | Intramolecular condensation/cyclization | Strategic placement of functional groups in the starting material. |
It is important to note that the specific conditions for each step would require careful optimization to achieve the desired regioselectivity and yield for the synthesis of this compound.
Structural Diversification and Derivatization Strategies for 4 Amino 1 Phenyl 1h Pyrrole 3 Carboxamide Architectures
Strategies for Functional Group Incorporation and Modification
The innate reactivity of the pyrrole (B145914) ring and its substituents allows for the introduction and modification of various functional groups. C–H functionalization is a powerful tool for directly modifying the pyrrole core, enabling the introduction of alkyl, aryl, and other substituents without the need for pre-functionalized starting materials. nih.gov For instance, coupling reactions between pyrroles and enolates have been developed, demonstrating tolerance for a wide range of functional groups. nih.gov
Furthermore, the amino group at the C4 position and the phenyl group at the N1 position are amenable to a variety of transformations. The amino group can be acylated, alkylated, or used as a handle for the introduction of more complex moieties. Similarly, the phenyl ring can be substituted with various groups to modulate the electronic and steric properties of the molecule.
Introduction of Varied Aromatic and Heteroaromatic Substituents on the Pyrrole Ring System
The introduction of diverse aromatic and heteroaromatic substituents onto the pyrrole ring is a key strategy for exploring the structure-activity relationships of 4-Amino-1-phenyl-1H-pyrrole-3-carboxamide derivatives. This can be achieved through various synthetic methodologies, including cross-coupling reactions that forge new carbon-carbon or carbon-heteroatom bonds. These methods allow for the attachment of a wide array of aromatic and heteroaromatic rings, each imparting unique properties to the parent molecule. nih.gov
For example, the phenyl group at the N1 position can be replaced with other aryl or heteroaryl groups to investigate the impact of these changes on biological activity. Similarly, substituents can be introduced at other positions of the pyrrole ring, further expanding the chemical space of this scaffold.
Manipulation of the Carboxamide Moiety for Enhanced Structural Complexity
The carboxamide group at the C3 position is a critical feature of the this compound scaffold and offers numerous opportunities for structural diversification. The amide nitrogen can be substituted with a wide range of alkyl, aryl, and heterocyclic groups, leading to a diverse library of N-substituted carboxamides. mdpi.com These modifications can influence the molecule's conformation, solubility, and interactions with biological targets.
| Starting Material | Reagent | Product | Reference |
| 2-Aryl-1H-pyrrole-3-carboxylic acids | (R) or (S) 1-Boc-3-aminopyrrolidine | 2-Aryl-1H-pyrrole-3-carboxamides | acs.org |
| Indole-2-carboxylic acid | Thionyl chloride, various aromatic amines | N-substituted 1H-indole-2-carboxamides | mdpi.com |
Design and Synthesis of Fused Heterocyclic Systems Containing the Pyrrole Carboxamide Motif
To create more rigid and structurally complex molecules, the pyrrole carboxamide motif can be incorporated into fused heterocyclic systems. This involves the construction of additional rings fused to the pyrrole core, leading to novel chemical entities with distinct three-dimensional shapes. The design of these fused systems is often guided by the desire to mimic the spatial arrangement of functional groups in known biologically active molecules.
The synthesis of such fused systems can be achieved through intramolecular cyclization reactions or by employing multi-component reactions that assemble the complex scaffold in a single step. For instance, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e] researchgate.netnih.govdiazepines have been synthesized from 1H-pyrrole precursors. nih.gov These strategies have proven effective in generating libraries of novel heterocyclic compounds with potential applications in various fields.
| Fused System | Synthetic Precursor | Reference |
| Pyrrolo[3,2-d]pyrimidines | 1H-pyrrole derivatives | nih.gov |
| Pyrrolo[3,2-e] researchgate.netnih.govdiazepines | 1H-pyrrole derivatives | nih.gov |
| Pyrrole and fused heterocyclic sulfones | Diethyl 2-aryl-3-(phenylsulfonyl)propene-1,1-dicarboxylate | rsc.org |
Application of Scaffold-Hopping and Bioisosteric Replacement in Pyrrole Carboxamide Series
Scaffold-hopping and bioisosteric replacement are powerful strategies in medicinal chemistry for the design of new compounds with improved properties. nih.govnih.gov These approaches involve replacing the core scaffold of a molecule with a different one that maintains the essential spatial arrangement of key functional groups, or swapping specific functional groups with others that have similar physical or chemical properties. nih.gov
In the context of the this compound series, scaffold-hopping could involve replacing the pyrrole ring with another heterocycle, such as a pyrazole or an imidazole, while retaining the key amino, phenyl, and carboxamide substituents. nih.gov For instance, the 1H-pyrrolo[3,2-c]quinoline scaffold has been replaced with a 2-phenyl-1H-pyrrole-3-carboxamide core to develop new 5-HT6 receptor inverse agonists. acs.org Bioisosteric replacement could be applied to modify the carboxamide group or the phenyl ring to fine-tune the molecule's properties. researchgate.net These strategies can lead to the discovery of novel compounds with enhanced activity, improved pharmacokinetic profiles, or novel intellectual property positions. nih.gov
Elucidation of Structure Activity Relationship Sar and Structure Mechanism Relationship Smr in Pyrrole 3 Carboxamide Derivatives
Methodological Frameworks for SAR/SMR Studies
The elucidation of SAR and SMR for pyrrole-3-carboxamide derivatives is a multidisciplinary effort that combines computational modeling with experimental assays. nih.gov A primary methodological framework involves computational techniques like Quantitative Structure-Activity Relationship (QSAR) studies, which correlate variations in the physicochemical properties of compounds with their biological activities. nih.gov
Several QSAR approaches are employed:
Field-Based QSAR (FB-QSAR): This method analyzes the steric, electrostatic, and hydrophobic fields surrounding the molecules to predict activity. nih.govrsc.org Studies have shown that for some pyrrole (B145914) derivatives, the steric field has the most significant influence on activity, followed by electrostatic and hydrophobic fields. rsc.org
Comparative Molecular Field Analysis (CoMFA): This 3D-QSAR technique generates statistical models by correlating the 3D steric and electrostatic fields of molecules with their biological activity. nih.govnih.gov
Comparative Molecular Similarity Indices Analysis (CoMSIA): Similar to CoMFA, CoMSIA also evaluates steric and electrostatic fields but adds hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields to provide a more detailed analysis. nih.gov
These QSAR models are often developed based on molecular alignments obtained from molecular docking simulations. nih.gov Docking studies predict the preferred orientation of a molecule when bound to a target receptor, offering insights into potential binding modes and interactions. nih.govnih.gov The reliability of these predictions is often further assessed using molecular dynamics (MD) simulations , which model the movement of the ligand-receptor complex over time to evaluate its stability and confirm key interactions. nih.gov
This computational work is complemented by a robust experimental design, which includes the chemical synthesis of a library of analogue compounds and subsequent in vitro biological evaluation to validate the computational predictions and refine the SAR/SMR models. nih.govrsc.org
Impact of Substituent Electronic and Steric Effects on Molecular Recognition
The biological activity of pyrrole-3-carboxamide derivatives is highly sensitive to the electronic and steric nature of substituents on both the pyrrole core and its appended functionalities. SAR studies have systematically explored these effects to optimize molecular recognition by biological targets.
Electronic Effects: The presence of electron-withdrawing groups (EWGs) on the pyrrole ring or associated phenyl rings is frequently crucial for enhancing biological activity.
For instance, in a series of marinopyrrole derivatives, strong EWGs like trifluoromethyl (CF₃) groups were found to significantly increase antibacterial activity. researchgate.net
Similarly, the presence of two chlorine atoms on the pyrrole heterocycle was shown to increase hydrophobic interactions and lower the pKa of the pyrrole nitrogen proton, resulting in stronger hydrogen bonding with target residues. researchgate.net
In the context of antitubercular agents, attaching phenyl and pyridyl groups with EWGs to the pyrrole ring greatly improved activity. nih.gov
Steric Effects: The size and spatial arrangement of substituents also play a critical role.
Bulky or sterically hindering groups can either enhance or diminish activity depending on the topology of the target's binding pocket. For some cyclooxygenase (COX) inhibitors, steric groups with negative electrostatic potential were found to be influential. rsc.org
In a series of antitubercular pyrrole-2-carboxamides, attaching bulky substituents, such as adamantyl groups, to the carboxamide moiety led to a significant improvement in activity. nih.gov
Conversely, for certain inhibitors, even small steric groups are preferred at specific positions to avoid unfavorable clashes within the binding site. rsc.org An ortho-CF₃ substituent, for example, can reduce conformational flexibility by creating steric hindrance that prevents the coplanarity of adjacent rings. preprints.org
The interplay between these effects is summarized in the table below.
| Substituent/Modification | Position | Observed Effect on Activity | Inferred Reason | Target Class Example |
|---|---|---|---|---|
| Electron-Withdrawing Groups (e.g., -CF₃, -Cl, -Br) | Pyrrole Ring / Phenyl Ring | Increase | Enhances hydrophobic interactions; strengthens hydrogen bond donation. researchgate.netnih.gov | Antibacterial, Antitubercular |
| Bulky Groups (e.g., Adamantyl) | Carboxamide Moiety | Increase | Optimizes fit in hydrophobic binding pockets. nih.gov | Antitubercular (MmpL3) |
| Methyl Group (-CH₃) | Pyrrole Ring | Increase/Decrease | Can provide positive electrostatic effects rsc.org or introduce steric hindrance causing deplanarization. acs.org | COX Inhibitors |
| Hydrophobic Groups | Various | Increase | Favorable interactions within hydrophobic regions of the active site. rsc.org | COX Inhibitors |
Conformational Analysis and its Correlation with Molecular Interactions
The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it dictates the shape presented for recognition by a receptor. For pyrrole-3-carboxamide derivatives, particularly those with a 1-phenyl substituent, the relative orientation of the pyrrole and phenyl rings is a key conformational feature.
Molecular dynamics (MD) simulations are a powerful tool for studying these conformational preferences and their impact on molecular interactions. nih.govresearchgate.net By simulating the dynamic behavior of the ligand within the binding site of a target protein, MD can reveal how the molecule adapts its conformation to achieve a stable binding mode. nih.govacs.org These simulations can identify key stable conformations and highlight how specific torsional angles are maintained through interactions with receptor residues, providing a direct link between molecular conformation and the mechanism of action. nih.gov For some pyrrole-containing macrocycles, maintaining a specific conformation, stabilized by features like the pyrrole N-H, has been shown to be beneficial for membrane interaction and permeability. nih.gov
Probing Key Pharmacophore Features and Binding Requirements
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological target. Identifying these key features is a central goal of SAR studies. For pyrrole-3-carboxamide derivatives, different pharmacophore models have been developed depending on the specific protein target.
A common feature across many models is the role of the pyrrole and carboxamide moieties in forming crucial hydrogen bonds. For example, in a series of antitubercular pyrrole-2-carboxamides, the hydrogens on both the pyrrole ring (N-H) and the carboxamide functionality were found to be essential for activity. Replacing these hydrogens with methyl groups led to a dramatic reduction or complete loss of activity, which was attributed to the loss of a critical hydrogen bond with an aspartate residue in the target's active site. nih.gov
More specific pharmacophore models have been elucidated for various targets:
MmpL3 Inhibitors: A model for inhibitors of the mycobacterial membrane protein MmpL3 consists of a hydrogen bond acceptor (HBA), a hydrophobic feature (H), and a ring-aromatic (RA) feature. nih.gov The aromatic group occupies a hydrophobic pocket, while the carboxamide can act as the HBA.
5-HT₆R Ligands: For high affinity to the serotonin (B10506) 5-HT₆ receptor, key structural requirements include a 2-phenyl-1H-pyrrole-3-carboxamide core, a fluorine atom at the C4 position of the phenyl ring, a 3-chlorophenylsulfonyl group at the N1 position of the pyrrole, and a basic amine center (like pyrrolidine) attached to the carboxamide.
Metallo-β-lactamase Inhibitors: Important features for these inhibitors include the 3-carbonitrile group, vicinal 4,5-diphenyl substituents on the pyrrole ring, and an N-benzyl side chain.
Tubulin Inhibitors: For pyrrole-based compounds targeting the colchicine-binding site of tubulin, molecular docking has revealed specific hydrogen bond interactions with amino acid residues such as THR 179, LYS 254, and ASN 101.
These findings are summarized in the interactive data table below.
| Biological Target | Key Pharmacophore Features / Binding Requirements | Reference Moiety |
|---|---|---|
| Mycobacterial MmpL3 | Hydrogen Bond Acceptor (HBA), Hydrophobic group (H), Ring-Aromatic (RA). Essential N-H on pyrrole and carboxamide for H-bonding. nih.gov | Pyrrole-2-carboxamide |
| Serotonin 5-HT₆ Receptor | C4-Fluoro on 2-phenyl ring, N1-arylsulfonyl group, basic amine on carboxamide. | 2-Phenyl-1H-pyrrole-3-carboxamide |
| Metallo-β-lactamases | 3-Carbonitrile group, 4,5-diphenyl substituents, N-benzyl side chain. | 2-Amino-1H-pyrrole-3-carbonitrile |
| Tubulin (Colchicine Site) | Specific H-bond interactions with THR 179, LYS 254, ASN 101. | Pyrrole-based carboxamides |
| COX Enzymes | Acidic group to enhance anti-inflammatory effects; 2-methylpyrrole pharmacophore. rsc.org | N-pyrrole carboxylic acid |
Mechanistic Probes and Biochemical Interaction Studies for Pyrrole 3 Carboxamide Derivatives
In Vitro Mechanistic Investigations of Molecular Action
The molecular action of pyrrole-3-carboxamide derivatives has been the subject of various in vitro mechanistic investigations to understand their therapeutic potential. These studies often involve assessing their inhibitory activity against specific molecular targets and their cytotoxic effects on various cell lines.
One area of investigation has been their potential as anticancer agents. A study on N-substituted 1H-indole-2-carboxamides evaluated their antiproliferative activity against human cancer cell lines, including MCF-7 (breast cancer), K-562 (leukemia), and HCT-116 (colon cancer), using the MTT assay. Several compounds demonstrated significant cytotoxicity, with compounds 12, 14, and 4 showing potent activity against K-562 cells, and compound 10 being most effective against HCT-116 cells. mdpi.com
Another class of derivatives, spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamides, has also been evaluated for anticancer properties. A novel spiro-acenaphthylene tethered- nih.govnih.govnih.gov-thiadiazole compound exhibited significant efficacy against renal (RXF393), colon (HT29), and melanoma (LOX IMVI) cancer cell lines. mdpi.com This compound was identified as a selective inhibitor of tumor-associated carbonic anhydrase isoforms. mdpi.comresearchgate.net
Furthermore, certain pyrrole-3-carboxamide derivatives have been investigated for their antiviral activity. N-aryl-1-benzyl/methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide derivatives were tested for their ability to inhibit SARS-CoV-2 Mpro, a key enzyme in viral replication. Compounds 25 and 29, in particular, showed high inhibitory activity against this enzyme. nih.gov
The following table summarizes the in vitro inhibitory concentrations (IC50) of selected pyrrole-3-carboxamide derivatives against various cell lines and enzymes.
| Compound/Derivative | Target Cell Line/Enzyme | IC50 Value (µM) |
| Compound 12 | K-562 (Leukemia) | 0.33 |
| Compound 14 | K-562 (Leukemia) | 0.61 |
| Compound 4 | K-562 (Leukemia) | 0.61 |
| Compound 10 | HCT-116 (Colon Cancer) | 1.01 |
| Spiro-acenaphthylene tethered- nih.govnih.govnih.gov-thiadiazole | RXF393 (Renal Cancer) | 7.01 ± 0.39 |
| Spiro-acenaphthylene tethered- nih.govnih.govnih.gov-thiadiazole | HT29 (Colon Cancer) | 24.3 ± 1.29 |
| Spiro-acenaphthylene tethered- nih.govnih.govnih.gov-thiadiazole | LOX IMVI (Melanoma) | 9.55 ± 0.51 |
| Compound 25 | SARS-CoV-2 Mpro | 5.42 |
| Compound 29 | SARS-CoV-2 Mpro | 3.22 |
Elucidation of Interaction Mechanisms with Biomolecular Targets (e.g., DNA, enzymes)
Understanding the interaction mechanisms of pyrrole-3-carboxamide derivatives with biomolecular targets like enzymes and DNA is crucial for drug design and development. Molecular docking and other computational and experimental techniques have been employed to elucidate these interactions.
Derivatives of 4,5-dibromo-N-phenyl-1H-pyrrole-2-carboxamide have been identified as potential inhibitors of E. coli DNA gyrase, a vital enzyme in bacterial DNA replication. researchgate.net Molecular docking studies revealed that these compounds interact with key amino acid residues in the enzyme's active site, such as ARG136 and ASP73. researchgate.net The binding of these inhibitors to the GyrB subunit of DNA gyrase is a key aspect of their antibacterial activity. researchgate.net
In the context of cancer therapy, 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides have been developed as inhibitors of Protein Kinase B (PKB/Akt), a key enzyme in cell growth and survival signaling pathways. nih.govnih.gov X-ray crystallography has shown that these inhibitors bind to the ATP-binding site of PKBβ. The 4-amino group of the inhibitor forms interactions with Glu236 and the backbone carbonyl of Glu279, while the phenyl ring occupies a lipophilic pocket. nih.gov
Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide derivatives have been shown to interact with and inhibit human carbonic anhydrase (hCA) isoforms, particularly the tumor-associated hCA IX and XII. mdpi.comresearchgate.net Molecular docking studies confirmed a strong binding affinity to the active sites of these enzymes, with significant interactions involving zinc-binding groups and hydrophobic residues. mdpi.comresearchgate.net
The table below details the interactions of specific pyrrole-3-carboxamide derivatives with their biomolecular targets.
| Derivative Class | Biomolecular Target | Key Interacting Residues/Moieties |
| 4,5-dibromo-N-phenyl-1H-pyrrole-2-carboxamide hybrids | E. coli DNA gyrase B | ARG136, ASP73 |
| 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides | Protein Kinase B (PKB/Akt) | Glu236, Glu279 |
| Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamides | Human Carbonic Anhydrase IX and XII | Zinc-binding groups, hydrophobic residues |
Target Verification and Pathway Modulation Studies
Target verification and pathway modulation studies are essential to confirm the mechanism of action of pyrrole-3-carboxamide derivatives and their effects on cellular signaling pathways.
For the 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide inhibitors of PKB/Akt, studies have shown that these compounds modulate biomarkers of signaling through the PKB pathway in vivo. nih.govnih.gov PKB/Akt is a central component of the phosphatidylinositol-3 kinase (PI3K) signaling pathway, which is frequently deregulated in cancer and plays a crucial role in promoting cell proliferation and survival. nih.gov By inhibiting PKB, these compounds effectively disrupt this signaling cascade. nih.gov
In the case of the spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide derivative that targets carbonic anhydrase, mechanistic studies revealed its ability to induce cell cycle arrest at the G1 phase in renal cancer cells (RXF393). mdpi.comresearchgate.net Furthermore, apoptosis experiments demonstrated a significant induction of both early and late apoptosis, as well as necrosis, in these cancer cells. mdpi.comresearchgate.net This indicates that the compound's anticancer activity is mediated through the disruption of the cell cycle and the initiation of programmed cell death.
A series of pyrrole-3-carboximidamide derivatives were designed and evaluated as inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. nih.gov The most potent compounds from this series demonstrated significant antidiabetic effects in vivo, comparable to the standard treatment sitagliptin. nih.gov This confirms that DPP-4 is a valid target for these derivatives and that their inhibition leads to a therapeutic effect on blood glucose levels. nih.gov
Advanced Analytical and Structural Elucidation Methodologies
Spectroscopic and Spectrometric Techniques for Comprehensive Structural Confirmation
A combination of spectroscopic techniques is essential for the complete structural elucidation of pyrrole (B145914) derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry (MS) each provide unique and complementary pieces of information to build a complete molecular picture. rsc.orgnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are among the most powerful tools for determining the structure of organic molecules.
¹H NMR: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For pyrrole derivatives, the ¹H NMR spectrum would typically show distinct signals for the aromatic protons on the phenyl ring, the protons on the pyrrole ring, and the protons of the amino and amide groups. mdpi.com For example, in related phenyl-pyrrole structures, aromatic protons often appear as multiplets in the range of δ 7.0-8.0 ppm. mdpi.com The protons on the pyrrole core itself have characteristic chemical shifts that help confirm the substitution pattern. nih.gov The NH protons of the amino and amide groups are often visible as broad singlets, and their chemical shift can be solvent-dependent. mdpi.com
¹³C NMR: This method provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal. The chemical shifts of the carbon signals indicate their environment (e.g., aromatic, aliphatic, carbonyl). The carbonyl carbon of the carboxamide group in similar structures is typically observed downfield, often above δ 160 ppm. mdpi.com Aromatic and pyrrole carbons appear in the characteristic region of approximately δ 100-140 ppm.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of specific bonds. For a compound like 4-Amino-1-phenyl-1H-pyrrole-3-carboxamide, key vibrational bands would include:
N-H stretching: The amino (NH₂) and amide (N-H) groups would show characteristic stretches, typically in the region of 3200-3500 cm⁻¹. semanticscholar.org
C=O stretching: A strong absorption band corresponding to the carbonyl group of the carboxamide is expected in the range of 1630-1695 cm⁻¹. semanticscholar.org
C=C and C-N stretching: Vibrations associated with the aromatic phenyl ring and the pyrrole ring would appear in the fingerprint region (below 1600 cm⁻¹). semanticscholar.org
Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule, which allows for the determination of its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. mdpi.com The fragmentation pattern observed in the mass spectrum can also offer valuable clues about the molecule's structure.
Interactive Table: Spectroscopic Data for a Related Pyrrole Derivative, 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide mdpi.com
| Technique | Observed Signals (Characteristic Peaks) | Interpretation |
| IR (KBr, cm⁻¹) | 3185, 1674, 1593 | N-H stretch, C=O stretch (amide), C=C aromatic stretch |
| ¹H NMR (DMSO-d₆, δ ppm) | 10.42 (s, 1H), 9.67 (br s, 1H), 7.58 (m, 2H), 7.29 (m, 2H), 7.00 (m, 1H), 4.09 (dq, 2H), 2.55 (dt, 3H) | CONH , Ring NH , Phenyl (ortho), Phenyl (metha), Phenyl (para), CH ₂, CH ₃ |
| ¹³C NMR (DMSO-d₆, δ ppm) | 196.6, 181.2, 162.4, 139.7, 129.3, 122.9, 119.3, 103.7, 55.0, 17.1 | C=O (ketone), C=O (amide), C-N (pyrrole), Phenyl (C-N), Phenyl (metha), Phenyl (para), Phenyl (ortho), C=C -C=O, C H₂, C H₃ |
| HRMS m/z (ES+) | [M+H]⁺ calculated: 217.0972, found: 217.0968 | Confirms molecular formula C₁₂H₁₂N₂O₂ |
X-ray Crystallography for Precise Solid-State Structure Determination
For derivatives of this compound, a crystal structure analysis would confirm the planarity of the pyrrole ring and provide data on the rotational torsion angles between the pyrrole core and the appended phenyl ring. nih.gov Furthermore, it reveals intermolecular interactions, such as hydrogen bonding, which dictate how the molecules pack together in the crystal lattice. nih.gov
For instance, in the crystal structure of a related compound, ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate, the analysis revealed that the heterocyclic five-membered pyrrole ring is essentially planar. nih.gov The study also detailed the dihedral angle between the pyrrole ring and the attached fluorophenyl ring, as well as the supramolecular aggregation due to π–π stacking interactions. nih.gov This level of detail is crucial for understanding structure-property relationships.
Interactive Table: Crystallographic Data for a Pyrrole Derivative, Ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate nih.gov
| Parameter | Value |
| Molecular Formula | C₁₂H₁₃FN₂O₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit cell dimensions | a = 11.196(3) Å, b = 7.429(2) Å, c = 14.869(4) Å |
| β (angle) | 108.41(1)° |
| Volume | 1171.3(5) ų |
| Z (Molecules per unit cell) | 4 |
| Key Dihedral Angle | Fluorophenyl ring to pyrrole ring = 67.6 (2)° |
| Key Supramolecular Interaction | π–π stacking |
Future Directions and Emerging Research Avenues in Pyrrole 3 Carboxamide Chemistry
Development of Novel Synthetic Strategies with Enhanced Atom and Step Economy
The pursuit of greener and more efficient chemical syntheses is driving the development of novel strategies for constructing pyrrole-3-carboxamides. A primary focus is on improving atom and step economy, which seeks to maximize the incorporation of starting materials into the final product while minimizing the number of synthetic operations.
Recent advancements have moved beyond traditional condensation reactions, such as the Paal-Knorr or Hantzsch syntheses, which often require harsh conditions and can generate significant waste. pharmaguideline.comsemanticscholar.org Modern approaches are increasingly leveraging catalytic systems that promote efficiency and sustainability. For instance, ruthenium-catalyzed three-component reactions have shown promise in converting ketones, amines, and vicinal diols into substituted pyrroles with high atom efficiency. organic-chemistry.org
Furthermore, multicomponent reactions (MCRs) are gaining traction as a powerful tool for the one-pot synthesis of complex pyrrole (B145914) derivatives. researchgate.net These reactions, by their very nature, enhance step economy by combining multiple synthetic transformations into a single operation. The development of novel MCRs that can directly yield functionalized pyrrole-3-carboxamides from simple, readily available starting materials is a significant area of ongoing research.
| Synthetic Strategy | Key Features | Advantages |
| Catalytic Cyclization | Employs transition metal catalysts (e.g., Ru, Au, Fe) to facilitate ring formation. | High atom economy, milder reaction conditions, potential for asymmetric synthesis. organic-chemistry.org |
| Multicomponent Reactions (MCRs) | Combines three or more reactants in a single synthetic step. | High step economy, operational simplicity, rapid generation of molecular diversity. researchgate.net |
| Flow Chemistry | Reactions are performed in continuous-flow reactors. | Enhanced safety, improved scalability, precise control over reaction parameters. |
| Mechanochemistry | Utilizes mechanical force to induce chemical reactions. | Reduced solvent usage, access to novel reaction pathways. organic-chemistry.org |
Exploration of Underutilized Reaction Mechanisms for Pyrrole Carboxamide Construction
To broaden the synthetic toolkit for pyrrole-3-carboxamides, researchers are exploring reaction mechanisms that have been historically underutilized in this context. This includes delving into novel cycloaddition strategies, C-H activation methodologies, and radical-mediated pathways.
One such area is the application of [3+2] cycloaddition reactions involving tosylmethyl isocyanides (TosMICs) and various electron-deficient compounds. mdpi.com This approach offers a modular and efficient route to multi-substituted pyrroles. Additionally, the exploration of radical-mediated reactions presents an opportunity to forge C-C and C-N bonds under mild conditions, potentially offering new avenues for the synthesis of complex pyrrole structures. A non-traditional approach involving the generation of pyrrole acyl radicals has been reported for the synthesis of pyrrole carboxamides from pyrrole carboxaldehydes. rsc.org
C-H activation represents another frontier in pyrrole synthesis. Direct functionalization of the pyrrole core by activating and transforming C-H bonds into new chemical linkages can significantly shorten synthetic routes and reduce the need for pre-functionalized starting materials. The development of catalysts that can selectively activate specific C-H bonds on the pyrrole ring is a key challenge and a major focus of current research.
| Reaction Mechanism | Description | Potential for Pyrrole-3-carboxamide Synthesis |
| [3+2] Cycloaddition | A concerted or stepwise reaction between a three-atom component and a two-atom component to form a five-membered ring. | Modular synthesis of highly substituted pyrroles. mdpi.com |
| Radical-mediated Reactions | Reactions involving radical intermediates to form new bonds. | Access to novel disconnection pathways under mild conditions. rsc.org |
| C-H Activation | Direct functionalization of carbon-hydrogen bonds. | More direct and efficient synthesis, reducing the need for protecting groups and pre-functionalization. |
| Ring-Opening/Ring-Closing Cascades | A sequence of reactions where a ring is opened and a new ring is formed in a single operation. | Rapid construction of complex pyrrole-containing architectures. nih.gov |
Rational Design Principles for Tailored Pyrrole-3-carboxamide Functionality
The ability to rationally design pyrrole-3-carboxamides with specific, predetermined functionalities is a major goal in medicinal chemistry and materials science. This involves a deep understanding of structure-activity relationships (SAR) and the use of computational modeling to predict the properties of novel compounds. rsc.orgacs.org
In drug discovery, for example, rational design is being used to develop pyrrole-3-carboxamide derivatives that target specific biological pathways with high potency and selectivity. nih.govnih.gov By systematically modifying the substituents on the pyrrole ring, the phenyl group, and the carboxamide moiety, researchers can fine-tune the compound's pharmacokinetic and pharmacodynamic properties. The scaffold-hopping approach, where the core structure of a known active compound is replaced with a pyrrole-3-carboxamide, is a common strategy to explore new chemical space and identify novel drug candidates. acs.orgnih.gov
Computational tools such as molecular docking and pharmacophore modeling are instrumental in this process. nih.gov These methods allow for the in silico screening of virtual libraries of pyrrole-3-carboxamides, prioritizing the synthesis of compounds with the highest probability of desired activity.
Integration of Machine Learning and Artificial Intelligence for Predictive Synthesis and Design
The integration of machine learning (ML) and artificial intelligence (AI) is poised to revolutionize the discovery and development of new pyrrole-3-carboxamides. These powerful computational tools can analyze vast datasets of chemical reactions and molecular properties to identify patterns and make predictions that are beyond the reach of human intuition.
For molecular design, generative AI models can design novel pyrrole-3-carboxamide structures with desired properties. chemrxiv.orgmdpi.com By learning from existing chemical data, these models can generate molecules that are predicted to have high biological activity, desirable physical properties, or specific binding affinities for a target protein. nih.govresearchgate.net This approach has the potential to significantly accelerate the discovery of new drugs and materials. A random forest model has been successfully used to predict the yield of pyrrole condensation reactions. researchgate.net
Q & A
Q. What are the standard synthetic routes for 4-Amino-1-phenyl-1H-pyrrole-3-carboxamide, and how can reaction yields be optimized?
A multi-step synthesis approach is typically employed, starting with condensation reactions of substituted phenylhydrazines with β-ketoesters or acrylates to form the pyrrole core. For example, describes a method where 5-amino-pyrazole derivatives are synthesized via condensation of 5-phenyl-1-pentanol with dichlorophenyl precursors. Yield optimization can be achieved by:
- Using statistical experimental design (e.g., factorial or response surface methodology) to identify critical variables (temperature, solvent polarity, catalyst loading) .
- Monitoring reaction progress via thin-layer chromatography (TLC) or HPLC to terminate reactions at optimal conversion points.
- Purification via recrystallization or column chromatography, as noted in for isolating carboxamide derivatives .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and hydrogen bonding (e.g., NH groups at δ 8–10 ppm). highlights the use of NMR for structural validation of similar methylbenzyl-pyrazole carboxylates .
- FT-IR : Detects functional groups (amide C=O stretch ~1650–1700 cm⁻¹; NH stretches ~3300–3500 cm⁻¹).
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, as demonstrated in for pyrazole-carboxamide derivatives .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives of this compound with enhanced bioactivity?
- Quantum chemical calculations : Use density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity or binding affinity. highlights ICReDD’s approach using reaction path searches to optimize reaction conditions .
- Molecular docking : Screen derivatives against target proteins (e.g., kinases or GPCRs) to prioritize synthesis. references PubChem data for bioactive pyrazole-carboxamides, which can inform target selection .
- Machine learning : Train models on existing bioactivity datasets to predict substituent effects, as suggested by ’s discussion on data-driven research .
Q. How should researchers resolve contradictions in reported biological activity data for pyrrole-3-carboxamide derivatives?
- Comparative meta-analysis : Systematically compare experimental conditions (e.g., cell lines, assay protocols) across studies. For example, notes variability in anti-inflammatory activity based on substitution patterns .
- Dose-response validation : Replicate assays under standardized conditions (e.g., IC₅₀ measurements with positive controls).
- Mechanistic studies : Use techniques like surface plasmon resonance (SPR) to validate target binding, as seen in for receptor-ligand interactions .
Q. What methodologies are recommended for studying the stability and degradation pathways of this compound under physiological conditions?
- Forced degradation studies : Expose the compound to stress conditions (acid/base hydrolysis, UV light, oxidation) and analyze products via LC-MS. describes HPLC methods for related pyrazole-carboxamides .
- Kinetic modeling : Use Arrhenius plots to predict shelf-life from accelerated stability data.
- Metabolite profiling : Employ liver microsome assays or in vivo models to identify phase I/II metabolites, as suggested by ’s focus on metabolic pathways .
Methodological Innovation Questions
Q. How can hybrid computational-experimental workflows accelerate the discovery of novel this compound analogs?
- Reaction prediction tools : Deploy software like ChemAxon or Schrödinger’s AutoQSAR to propose synthetically accessible derivatives. emphasizes chemical software’s role in virtual screening .
- High-throughput experimentation (HTE) : Use robotic platforms to screen reaction conditions (solvents, catalysts) in parallel, reducing optimization time .
- Data integration : Combine computational predictions with experimental SAR data, as demonstrated in ’s synthesis of pyrazole libraries .
Q. What strategies are effective in elucidating the reaction mechanisms of pyrrole-3-carboxamide synthesis?
- Isotopic labeling : Track atom migration using ¹³C or ²H isotopes in precursor molecules.
- In situ spectroscopy : Monitor intermediates via real-time FT-IR or Raman spectroscopy.
- Computational mechanistic studies : Use Gaussian or ORCA to simulate transition states and energy barriers, aligning with ’s quantum chemical methods .
Application-Oriented Questions
Q. How can this compound be functionalized for use in materials science?
- Coordination chemistry : Introduce chelating groups (e.g., pyridyl or carboxylate) to form metal-organic frameworks (MOFs), as suggested in for electronic material development .
- Polymer modification : Graft the compound onto polymer backbones via amide coupling for stimuli-responsive materials.
Q. What in vitro models are suitable for evaluating the therapeutic potential of pyrrole-3-carboxamide derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
